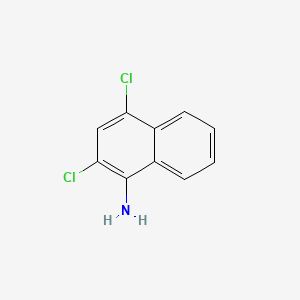

2,4-Dichloronaphthalen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFIRPDNZCDFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloronaphthalen-1-amine from 1-Naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of a robust and reliable multi-step synthesis for the preparation of 2,4-Dichloronaphthalen-1-amine, a valuable building block in medicinal chemistry and materials science, starting from the readily available 1-naphthylamine. Direct chlorination of 1-naphthylamine is often fraught with challenges, including over-reactivity, lack of selectivity, and the formation of complex side products due to the activating and sensitive nature of the primary amino group. To circumvent these issues, this guide details a strategic three-step synthetic pathway:

-

Protection of the Amino Group: N-acetylation of 1-naphthylamine to form the stable intermediate, N-(naphthalen-1-yl)acetamide.

-

Regioselective Dichlorination: Electrophilic aromatic substitution on the protected intermediate using sulfuryl chloride to introduce two chlorine atoms at the 2- and 4-positions of the naphthalene ring.

-

Deprotection: Acid-catalyzed hydrolysis of the N-acetyl group to yield the final product, this compound.

This guide delves into the causality behind experimental choices, provides detailed, step-by-step protocols, and includes guidance on the characterization of the synthesized compounds. Safety considerations for all reagents and steps are also thoroughly addressed.

Introduction: The Rationale for a Multi-Step Approach

The synthesis of halogenated aromatic amines is a cornerstone of modern organic chemistry, providing key intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. The target molecule, this compound, presents a specific substitution pattern that is not readily accessible through direct electrophilic chlorination of 1-naphthylamine. The powerful activating and ortho-, para-directing nature of the amino group would likely lead to a mixture of mono-, di-, and poly-chlorinated products, along with potential oxidation of the starting material.

A more controlled and selective synthesis is achieved by temporarily masking the reactivity of the amino group through protection chemistry. N-acetylation is an ideal strategy in this context as it moderates the activating effect of the nitrogen atom, allowing for more predictable electrophilic substitution on the aromatic ring. The acetyl group can then be readily removed under conditions that do not compromise the integrity of the dichlorinated naphthalene core.

Visualizing the Synthetic Pathway

Chlorination of N-acetylnaphthalen-1-amine

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of chlorine atoms into aromatic frameworks is a cornerstone of modern synthetic chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic properties of bioactive molecules. N-acetylnaphthalen-1-amine is a key bicyclic aromatic amine derivative whose chlorinated analogues serve as valuable intermediates in the synthesis of pharmaceuticals and functional materials. This guide provides a comprehensive exploration of the chlorination of N-acetylnaphthalen-1-amine, delving into the underlying mechanistic principles of electrophilic aromatic substitution, the critical factors governing regioselectivity, and detailed, field-proven experimental protocols. By synthesizing theoretical knowledge with practical application, this document serves as an essential resource for scientists seeking to control and optimize this important transformation.

Mechanistic Underpinnings: Regioselectivity in Electrophilic Aromatic Substitution

The chlorination of N-acetylnaphthalen-1-amine is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction—specifically, the position at which the chlorine atom is introduced—is dictated by the electronic properties of both the naphthalene ring system and the N-acetyl directing group.

The Directing Influence of the Acetamido Group

The acetamido group (-NHCOCH₃) is a powerful activating, ortho, para-directing substituent.[1] Its influence stems from the nitrogen atom's lone pair of electrons, which can be delocalized into the aromatic π-system through resonance (a +R effect). This donation of electron density enriches the ortho (C2) and para (C4) positions, making them more nucleophilic and thus more susceptible to attack by an electrophile (Cl⁺).

This resonance stabilization of the cationic intermediate (the arenium ion or sigma complex) is the key to its directing effect. While the nitrogen's lone pair also participates in resonance with the adjacent carbonyl group, which slightly diminishes its activating capability compared to a simple amino (-NH₂) group, its +R effect on the aromatic ring remains dominant.[1]

Inherent Reactivity of the Naphthalene Core

The naphthalene ring itself does not have uniform reactivity. The α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7) because the arenium ion intermediate formed from α-attack is better stabilized by resonance, allowing the positive charge to be delocalized while preserving one intact benzene ring.

When these two factors are combined, the N-acetyl group at the C1 position strongly activates the C2 (ortho) and C4 (para) positions for electrophilic attack. The C8 (peri) position, while also an α-position, is sterically hindered by the substituent at C1, making it a much less favorable site for substitution. Therefore, the chlorination of N-acetylnaphthalen-1-amine is expected to yield a mixture of two primary constitutional isomers: 2-chloro-N-acetylnaphthalen-1-amine and 4-chloro-N-acetylnaphthalen-1-amine .

Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism. The electrophile, conceptually Cl⁺ (generated from the chlorinating agent), is first attacked by the electron-rich naphthalene ring to form a resonance-stabilized arenium ion. In the second step, a base removes a proton from the carbon atom bearing the new chlorine, restoring aromaticity.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloronaphthalen-1-amine

Introduction

2,4-Dichloronaphthalen-1-amine is a halogenated aromatic amine whose robust characterization is essential for its potential applications in synthetic chemistry, drug development, and materials science. As with any synthesized compound, unambiguous structural confirmation is a prerequisite for further investigation. This guide provides a comprehensive overview of the spectroscopic techniques required to characterize this compound, framed from a practical, field-proven perspective. We will explore the expected outcomes from mass spectrometry, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. While direct, comprehensive spectral libraries for this specific molecule are not widely published, this guide will synthesize predictive data based on established spectroscopic principles and data from structurally analogous compounds, such as 2,4-dichloroaniline and various chloro-substituted naphthylamine derivatives.[1][2][3] This approach mirrors the real-world challenge of characterizing novel compounds, providing a robust framework for researchers.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇Cl₂N), the nitrogen rule of mass spectrometry predicts a molecular weight with an odd nominal mass due to the presence of a single nitrogen atom.[4]

Expected Mass Spectrum

The key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms, we expect to see a characteristic cluster of peaks for the molecular ion (M, M+2, M+4).

-

Molecular Ion (M⁺): The nominal molecular weight is 211 g/mol . The exact mass is 210.99557 Da.

-

Isotopic Pattern: The molecular ion peak will appear as a cluster with relative intensities of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively. This is a definitive signature for a dichlorinated compound.

-

Fragmentation: Electron ionization (EI) would likely induce fragmentation. Expected fragmentation patterns, by analogy to 2,4-dichloroaniline[3] and 2,4-dichloro-1-naphthol[5][6], include the loss of HCl, chlorine radicals, and potentially the entire amino group, leading to characteristic daughter ions.

| Ion | m/z (for ³⁵Cl) | Significance |

| [C₁₀H₇Cl₂N]⁺ | 211 | Molecular Ion (M⁺) |

| [C₁₀H₇³⁵Cl³⁷ClN]⁺ | 213 | M+2 Isotope Peak |

| [C₁₀H₇³⁷Cl₂N]⁺ | 215 | M+4 Isotope Peak |

| [C₁₀H₆ClN]⁺ | 176 | Loss of a Cl radical |

| [C₁₀H₅Cl]⁺ | 140 | Loss of HCl and HCN |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a standard approach for acquiring an EI-MS spectrum.

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard for library matching).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Inlet: Direct insertion probe or GC inlet if the compound is sufficiently volatile and thermally stable.

-

-

Data Acquisition: Acquire data over a mass range of m/z 50-500 to ensure capture of the molecular ion and significant fragments.

-

Data Analysis:

-

Identify the molecular ion peak cluster and confirm the isotopic pattern.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations from the amine group and the substituted aromatic system.

Expected IR Absorption Bands

As a primary aromatic amine, this compound should exhibit two distinct N-H stretching bands.[7] The aromatic and chloro-substituent vibrations will also be present.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Two distinct, sharp to medium bands.[7] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to weak, sharp bands. |

| 1650 - 1550 | N-H Bend (Scissoring) & Aromatic C=C Stretch | Medium to strong, sharp bands. |

| 1350 - 1250 | C-N Stretch | Medium intensity. |

| 850 - 750 | C-H Out-of-plane Bending | Strong bands, indicative of substitution pattern. |

| 800 - 600 | C-Cl Stretch | Strong, sharp bands. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure, providing information on the chemical environment, connectivity, and number of protons and carbons.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the five aromatic protons and the two amine protons. The chemical shifts will be influenced by the electron-donating amine group (-NH₂) and the electron-withdrawing chlorine atoms (-Cl).

-

Amine Protons (NH₂): A broad singlet is expected, typically in the range of 4-6 ppm. Its chemical shift can be concentration and solvent-dependent. This peak will disappear upon shaking the sample with a drop of D₂O, which is a definitive test.

-

Aromatic Protons (Ar-H): Five distinct signals are expected in the aromatic region (7.0-8.5 ppm). The proton at C3 will be a singlet. The protons on the unsubstituted ring (C5, C6, C7, C8) will form a more complex multiplet system.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene ring, as the substitution pattern removes all symmetry.

-

C-NH₂ and C-Cl Carbons: These carbons will be significantly shifted. The C1 carbon (attached to -NH₂) will be shifted downfield (140-150 ppm), while C2 and C4 (attached to -Cl) will also be downfield (120-135 ppm).

-

Other Aromatic Carbons: The remaining seven carbons will appear in the typical aromatic region of 110-140 ppm.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

-

Probe: Tune and match the probe for ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with 8-16 scans.

-

Process the data with a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to TMS.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Workflow for NMR Analysis

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of mass spectrometry, FTIR, NMR, and UV-Vis spectroscopy. While a complete, published dataset for this specific molecule is elusive, a robust and scientifically sound characterization can be achieved by applying fundamental spectroscopic principles and comparing the obtained data with that of well-characterized structural analogues. The key identifiers are the unique 9:6:1 isotopic cluster in the mass spectrum, the dual N-H stretching bands in the IR spectrum, the distinct pattern of aromatic and amine protons in the ¹H NMR spectrum, and the ten resolved signals in the ¹³C NMR spectrum. This multi-faceted approach ensures the trustworthiness and accuracy of the structural assignment, which is paramount for any further research or application.

References

-

de Oliveira, A. B., Edwards, H. G. M., & de Oliveira, L. F. C. (2018). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

-

de Oliveira, A. B., Edwards, H. G. M., & de Oliveira, L. F. C. (2018). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. SciELO. Available at: [Link]

-

Kowalska, D., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules. Available at: [Link]

-

NIST. (n.d.). 2,4-D. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-1-naphthol. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. MDPI. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

NIST. (n.d.). Benzenamine, 2,4-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2021). Reactions of 2, 3-Dibromonaphthalene- 1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detectio. Available at: [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Available at: [Link]

-

Amerigo Scientific. (n.d.). 2,4-Dichloro-1-naphthol (95%). Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenol, 2,4-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). 2,4-dichloro-1-naphthol. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

InfochemsDB. (n.d.). 2,4-DICHLORO-1-NAPHTHOL SYNTHESIS. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Benzenamine, 2,4-dichloro- [webbook.nist.gov]

- 4. govinfo.gov [govinfo.gov]

- 5. 2,4-Dichloro-1-naphthol | C10H6Cl2O | CID 16313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-DICHLORO-1-NAPHTHOL(2050-76-2) MS spectrum [chemicalbook.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4-Dichloronaphthalen-1-amine

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-Dichloronaphthalen-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectral features, outlines a robust experimental protocol for data acquisition, and presents the predicted data in a clear, structured format. The insights herein are grounded in established NMR principles and comparative analysis with structurally analogous compounds.

Introduction: The Structural and Spectroscopic Landscape

This compound is a substituted naphthalene derivative of significant interest in synthetic and medicinal chemistry. Its rigid aromatic core, adorned with electron-withdrawing chloro groups and an electron-donating amino group, creates a unique electronic environment that is reflected in its NMR spectra. Understanding the ¹H and ¹³C NMR profiles is paramount for structural verification, purity assessment, and for predicting its reactivity and intermolecular interactions.

While direct experimental spectra for this specific molecule are not widely published, a detailed prediction can be formulated based on the well-understood effects of substituents on the chemical shifts of aromatic systems. This guide will leverage data from analogous compounds, such as various dichloronaphthalene isomers and 2,4-dichloro-1-naphthol, to provide a well-reasoned and scientifically sound prediction of the NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the anisotropic effects of the naphthalene ring system and the electronic effects of the substituents.

Key Predicted Features:

-

Amine Protons (-NH₂): A broad singlet is anticipated for the amine protons. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like CDCl₃, it is expected to appear in the range of 4.0-5.0 ppm.

-

Aromatic Protons: The five aromatic protons will give rise to a complex multiplet pattern in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are dictated by the positions of the chloro and amino groups.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.3 | Singlet | N/A |

| H-5 | ~8.1 | Doublet | J = 8.5 |

| H-6 | ~7.5 | Triplet | J = 7.5, 8.5 |

| H-7 | ~7.6 | Triplet | J = 7.5, 8.5 |

| H-8 | ~7.8 | Doublet | J = 8.5 |

| -NH₂ | 4.0 - 5.0 | Broad Singlet | N/A |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. With ten carbon atoms in unique electronic environments, ten distinct signals are expected in the aromatic region. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

Key Predicted Features:

-

Substituent-Bearing Carbons: The carbons directly attached to the chlorine (C-2, C-4) and nitrogen (C-1) atoms will have their chemical shifts significantly influenced. The carbon bearing the amino group (C-1) is expected to be shielded, while those bearing the chloro groups (C-2, C-4) will be deshielded.

-

Quaternary Carbons: The quaternary carbons (C-1, C-2, C-4, C-4a, C-8a) will generally show weaker signals compared to the protonated carbons.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~140 |

| C-2 | ~125 |

| C-3 | ~128 |

| C-4 | ~123 |

| C-4a | ~127 |

| C-5 | ~126 |

| C-6 | ~127 |

| C-7 | ~125 |

| C-8 | ~122 |

| C-8a | ~132 |

Experimental Protocol for NMR Data Acquisition

For researchers with a synthesized sample of this compound, the following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Approximately 240 ppm (centered around 120 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration (¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, alongside a comprehensive experimental protocol. While awaiting empirical data, these predictions, grounded in fundamental NMR principles and comparative data, offer a valuable resource for researchers in the field. The provided methodologies and expected spectral features will aid in the structural elucidation and characterization of this and related compounds, facilitating advancements in chemical synthesis and drug discovery.

References

-

PubChem - 2,4-Dichloro-1-naphthol: This entry provides spectral information for a structurally similar compound, which is valuable for comparative analysis. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts: A useful resource for understanding the principles of ¹³C NMR spectroscopy and chemical shift predictions. [Link]

-

¹³C NMR Chemical Shifts - Oregon State University: Provides a table of typical ¹³C chemical shifts for various functional groups, aiding in the prediction of spectra. [Link]

-

SpectraBase - 2,4-Dichloro-1-naphthol: An entry in the SpectraBase database that may contain experimental spectra for related compounds. [Link]

-

General Information on NMR Spectroscopy: While not a direct link, general supporting information from chemical suppliers often provides details on standard NMR analytical methods. [Link]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,4-Dichloronaphthalen-1-amine

Introduction

2,4-Dichloronaphthalen-1-amine is a halogenated aromatic amine whose detection and structural elucidation are critical in various fields, including environmental analysis, forensic science, and synthetic chemistry. Mass spectrometry, particularly with electron ionization (EI), stands as a powerful analytical technique for identifying such compounds. The fragmentation pattern generated in the mass spectrometer serves as a molecular fingerprint, providing invaluable information for unambiguous identification. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation of this compound, drawing upon established principles of mass spectrometry and fragmentation patterns of structurally related molecules.

Theoretical Framework: Ionization and Fragmentation in Mass Spectrometry

Upon introduction into an electron ionization (EI) source, molecules of this compound are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M⁺˙).[1] The excess energy within the molecular ion induces a series of bond cleavages and rearrangements, resulting in the formation of various fragment ions. The pattern of these fragment ions is characteristic of the molecule's structure.

The fragmentation of this compound is expected to be governed by the interplay of its key structural features: the stable naphthalene ring system, the electron-donating amine group, and the two electronegative chlorine atoms. Aromatic systems tend to produce a prominent molecular ion due to their stability.[2] For aromatic amines, fragmentation can be influenced by the nitrogen atom, while halogenated compounds exhibit characteristic losses of the halogen atom or hydrogen halide.[3][4][5]

Predicted Fragmentation Pathway of this compound

The molecular weight of this compound (C₁₀H₇Cl₂N) is 211.08 g/mol . Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. The M⁺˙ peak will appear at m/z 211 (with two ³⁵Cl atoms), the [M+2]⁺˙ peak at m/z 213 (with one ³⁵Cl and one ³⁷Cl), and the [M+4]⁺˙ peak at m/z 215 (with two ³⁷Cl atoms). The relative intensities of these peaks will be approximately 9:6:1, a hallmark of dichlorinated compounds.

The proposed fragmentation pathways are as follows:

-

Loss of a Chlorine Radical (•Cl): A primary and highly probable fragmentation event is the cleavage of a C-Cl bond, leading to the loss of a chlorine radical. This is a common pathway for chlorinated aromatic compounds.[3][4] This will result in a significant fragment ion at m/z 176 ([M-Cl]⁺).

-

Sequential Loss of the Second Chlorine Radical: Following the initial loss of one chlorine atom, the resulting fragment ion ([M-Cl]⁺) can undergo further fragmentation by losing the second chlorine radical. This would produce a fragment ion at m/z 141 ([M-2Cl]⁺).

-

Loss of Hydrogen Chloride (HCl): The elimination of a neutral hydrogen chloride molecule is another characteristic fragmentation pathway for chloroaromatic compounds, especially when a functional group with available hydrogens is present.[3] This would lead to a fragment ion at m/z 175 ([M-HCl]⁺˙).

-

Loss of HCN: Aromatic amines can undergo fragmentation involving the loss of hydrogen cyanide (HCN) from the ring structure after initial fragmentation steps.[4] For instance, the [M-Cl]⁺ fragment at m/z 176 could lose HCN to yield a fragment at m/z 149 .

-

Loss of an Amino Radical (•NH₂): While less common for aromatic amines compared to aliphatic amines, the loss of the amino radical is a possible fragmentation pathway, which would result in a fragment at m/z 195 .

The following diagram illustrates the predicted fragmentation pathway:

A schematic of the proposed EI fragmentation pathway for this compound.

Data Summary: Key Fragment Ions

The table below summarizes the major predicted ions in the mass spectrum of this compound.

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway |

| 211/213/215 | [C₁₀H₇³⁵Cl₂N]⁺˙ / [C₁₀H₇³⁵Cl³⁷ClN]⁺˙ / [C₁₀H₇³⁷Cl₂N]⁺˙ | Molecular Ion (M⁺˙) |

| 176/178 | [C₁₀H₇³⁵ClN]⁺ / [C₁₀H₇³⁷ClN]⁺ | Loss of a Chlorine Radical (•Cl) |

| 175/177 | [C₁₀H₆³⁵ClN]⁺˙ / [C₁₀H₆³⁷ClN]⁺˙ | Loss of Hydrogen Chloride (HCl) |

| 141 | [C₁₀H₇N]⁺ | Sequential loss of two Chlorine Radicals |

| 149/151 | [C₉H₆³⁵Cl]⁺ / [C₉H₆³⁷Cl]⁺ | Loss of HCN from the [M-Cl]⁺ fragment |

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally validate the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended:

1. Sample Preparation:

- Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or methanol).

- Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS System and Conditions:

- Gas Chromatograph: Agilent 8890 GC System (or equivalent).

- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an Electron Ionization (EI) source.

- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

- Injection Volume: 1 µL.

- Inlet Temperature: 280 °C.

- Injection Mode: Splitless.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 100 °C, hold for 2 minutes.

- Ramp: 15 °C/min to 300 °C.

- Final hold: 5 minutes at 300 °C.

- MS Source Temperature: 230 °C.

- MS Quadrupole Temperature: 150 °C.

- Ionization Energy: 70 eV.

- Mass Scan Range: m/z 40-400.

3. Data Analysis:

- Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

- Extract the mass spectrum corresponding to the chromatographic peak of this compound.

- Analyze the mass spectrum to identify the molecular ion and major fragment ions.

- Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.

The following workflow diagram illustrates the experimental process:

A workflow for the experimental determination of the mass spectrum of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By understanding the fundamental principles of mass spectrometry and drawing parallels with structurally similar compounds, a reliable fragmentation pathway can be proposed. The characteristic isotopic signature of the molecular ion, coupled with the expected losses of chlorine and hydrogen chloride, provides a robust basis for the identification and structural confirmation of this compound in complex matrices. The outlined experimental protocol offers a clear path for the empirical validation of these predictions.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-1-naphthol. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Introduction: Unveiling the Vibrational Signature of a Complex Aromatic Amine

An In-depth Technical Guide to the FT-IR Analysis of 2,4-Dichloronaphthalen-1-amine

This compound is a substituted aromatic amine of significant interest in chemical synthesis and materials science. Its molecular architecture, featuring a rigid naphthalene core, a primary amine group, and two chlorine substituents, gives rise to a unique vibrational profile. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful, non-destructive technique to elucidate this profile, providing definitive confirmation of its functional groups and insights into its molecular structure.

This guide provides a comprehensive framework for the FT-IR analysis of this compound, intended for researchers and professionals in chemistry and drug development. We will move beyond a simple recitation of spectral bands to explain the underlying principles and experimental considerations that ensure the acquisition of a high-fidelity spectrum and its accurate interpretation.

Part 1: The Experimental Workflow: From Sample to Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like this compound, the primary objective is to prepare a sample that is sufficiently transparent to infrared radiation to permit the detection of absorption bands. The most common and reliable method for this purpose is the potassium bromide (KBr) pellet technique.[1][2]

Experimental Protocol: KBr Pellet Preparation

The causality behind this protocol is the need to suspend the analyte in an IR-transparent matrix, minimizing light scattering (Mie scattering) from solid particles, which would otherwise distort the spectral baseline and peak shapes. KBr is ideal due to its hygroscopic nature (requiring dry conditions) and its transparency across the mid-IR region.[1]

Step-by-Step Methodology:

-

Drying: Place high-purity, spectroscopy-grade KBr powder in an oven at ~100-110 °C for several hours to remove any adsorbed water.[3] Moisture is the principal adversary, as it will introduce broad O-H stretching bands around 3400 cm⁻¹ and can make the resulting pellet opaque.

-

Sample Grinding: In a clean agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine, consistent powder. The goal is to reduce the particle size to less than the wavelength of the incident IR radiation (~2 microns) to minimize scattering losses.[3]

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[1] Gently mix and grind the sample and KBr together until the mixture is homogeneous. The final concentration of the sample in KBr should be between 0.2% and 1%.[3]

-

Pellet Pressing: Transfer the homogenous powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[1]

-

Spectrum Acquisition: Immediately place the KBr pellet into the sample holder of the FT-IR spectrometer. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Acquire a background spectrum of the empty sample holder first, followed by the sample spectrum. The instrument software will automatically ratio these to produce the final absorbance spectrum.

Alternative Method: Attenuated Total Reflectance (ATR)

For rapid analysis, an ATR accessory can be used. This involves placing the solid powder directly onto the ATR crystal (e.g., diamond or germanium) and applying pressure to ensure good contact.[1] While faster, this method may result in variations in relative peak intensities compared to the transmission KBr method.

Part 2: Spectral Interpretation: Decoding the Functional Groups

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. A systematic analysis involves dissecting the spectrum into key regions and assigning the observed absorption bands.

Molecular Structure and Key Functional Groups

To logically approach the spectral analysis, we first visualize the molecule's structure and identify the bonds whose vibrations we expect to observe.

Caption: Structure of this compound with key functional groups.

The Amine Group (-NH₂) Vibrations

As a primary aromatic amine, the -NH₂ group provides several distinct and diagnostic absorption bands.

-

N-H Stretching: Primary amines exhibit two characteristic bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric N-H stretching modes.[4][5][6] The asymmetric stretch occurs at a higher frequency than the symmetric stretch.[7] These bands are typically sharper and weaker than the broad O-H bands from alcohols.[8][9] For aromatic amines, these stretches often appear at slightly higher frequencies than their aliphatic counterparts.[7]

-

N-H Bending (Scissoring): A moderate to strong absorption resulting from the N-H bending vibration is expected in the 1650-1580 cm⁻¹ range.[4] This peak can sometimes be obscured if it falls within the region of aromatic C=C stretching vibrations.

-

C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band typically found between 1335-1250 cm⁻¹.[4][7]

-

N-H Wagging: A broad, out-of-plane N-H wagging band may be observed in the 910-665 cm⁻¹ region for primary amines.[4]

The Aromatic Naphthalene Ring Vibrations

The dichlorinated naphthalene ring system contributes a complex series of absorptions that confirm the aromatic nature of the compound.

-

Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to sharp, medium-intensity bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[10][11][12] This is a key diagnostic feature to distinguish aromatic C-H from aliphatic C-H stretches, which occur below 3000 cm⁻¹.[10]

-

Aromatic C=C In-Ring Stretching: The conjugated π-system of the naphthalene ring results in a series of characteristic skeletal vibrations. These typically appear as multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ range.[11][13][14] It is common to observe prominent peaks near 1600 cm⁻¹ and 1500 cm⁻¹.[11][14]

-

C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the ring C-H bonds.[10][12] The exact positions of these bands are highly sensitive to the substitution pattern on the aromatic ring.[13][14]

The Carbon-Chlorine (-Cl) Vibrations

The C-Cl bonds introduce vibrations in the lower frequency "fingerprint" region of the spectrum.

-

C-Cl Stretching: The C-Cl stretching vibration for chloroalkanes typically appears in the 850-550 cm⁻¹ range.[12][15] The position is sensitive to the molecular environment.[15] For aromatic chlorides, this band is often strong and its exact frequency can be influenced by conjugation and the presence of other substituents on the ring.

Summary of Expected Vibrational Frequencies

The following table consolidates the expected FT-IR absorption bands for this compound, providing a quick reference for spectral analysis.

| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |

| 3500 - 3300 | -NH₂ (Amine) Asymmetric & Symmetric Stretch | Medium, Sharp | Two distinct peaks are characteristic of a primary amine.[6][16] |

| 3100 - 3000 | C-H (Aromatic) Stretch | Medium, Sharp | Confirms the presence of hydrogen on the aromatic ring.[10][11] |

| 1650 - 1580 | N-H (Amine) Bending | Medium to Strong | May overlap with C=C aromatic stretches.[4] |

| 1600 - 1450 | C=C (Aromatic) In-Ring Stretch | Medium to Strong | Multiple sharp peaks are expected for the naphthalene system.[11][13] |

| 1335 - 1250 | C-N (Aromatic Amine) Stretch | Strong | Diagnostic for the connection of the amine to the aromatic ring.[4][7] |

| 900 - 675 | C-H (Aromatic) Out-of-Plane Bend | Strong | Position is sensitive to the ring's substitution pattern.[10][14] |

| 850 - 550 | C-Cl (Aryl Halide) Stretch | Medium to Strong | Located in the fingerprint region; confirms halogenation.[12][15] |

Conclusion

The FT-IR analysis of this compound provides a rich dataset for structural confirmation and quality control. By following a robust experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently identify the key vibrational features of this molecule. The characteristic N-H stretches of the primary amine, the C-H and C=C stretches of the naphthalene core, and the C-Cl stretches in the fingerprint region collectively form a unique spectroscopic signature. This guide provides the foundational knowledge for scientists to leverage FT-IR spectroscopy effectively in their work with this and related compounds.

References

- Sample preparation for FT-IR. (n.d.). University of Colorado Boulder, Department of Chemistry.

- Sample Preparation for FTIR Analysis. (n.d.). Drawell.

- IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder, Department of Chemistry.

- Infrared Spectroscopy. (2015). Illinois State University, Department of Chemistry.

- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Wisconsin-Platteville.

- Infrared spectra of aromatic rings. (n.d.). Chemistry LibreTexts.

- Sample Preparation – FT-IR/ATR. (n.d.). Virginia Tech, Polymer Chemistry Characterization Lab.

- What sample is needed for FTIR? (2023). Rocky Mountain Labs.

- Spectroscopy of Aromatic Compounds. (2023). OpenStax.

- IR Spectroscopy Tutorial: Amines. (n.d.). University of Wisconsin-Platteville.

- Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.

- IR Absorption Table. (n.d.). Michigan State University, Department of Chemistry.

- An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,4-Dichlorobutane. (n.d.). BenchChem.

- De Lorenzi, A., et al. (1998). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride.Molecular Physics, 96(1).

- High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (2025). ResearchGate.

- Schmitt, M., et al. (1999). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H... ResearchGate.

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). AAT Bioquest.

- Why are N-H stretching vibrations often sharp and not broad? (2019). Chemistry Stack Exchange.

- FTIR spectra to determine the amine functional groups on urea. (2022). ResearchGate.

- Spectroscopy of Amines. (2024). Chemistry LibreTexts.

- N-H Stretching and Bending Vibrations. (2023). YouTube.

- The features of IR spectrum. (n.d.). SlidePlayer.

- FT-IR spectra of N–H stretching vibrations from T2... (n.d.). ResearchGate.

- FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. (n.d.). International Journal of ChemTech Research.

- FT-IR spectrum showing C-Cl stretching and O-H stretching. (n.d.). ResearchGate.

- FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. (2025). ResearchGate.

- FT-IR spectra of all aromatic acid dichloride derivatives. (n.d.). ResearchGate.

- 2,4-Dichloro-1-naphthol. (n.d.). PubChem, National Institutes of Health.

- FTIR and FT Raman spectra, vibrational assignments, ab initio, DFT and normal coordinate analysis of alpha,alpha dichlorotoluene. (2009). PubMed, National Institutes of Health.

- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. rockymountainlabs.com [rockymountainlabs.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,4-Dichloronaphthalen-1-amine

Prepared by: Dr. Gemini, Senior Application Scientist

Foreword: The Imperative of Structural Clarity in Molecular Sciences

In the realms of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function and properties. For halogenated aromatic amines, a class of compounds pivotal in medicinal chemistry, this structural knowledge is paramount.[1][2] Halogen atoms, with their unique electronic properties, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] This guide provides a comprehensive, albeit illustrative, walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 2,4-Dichloronaphthalen-1-amine.

While a published crystal structure for this specific molecule is not available in the common crystallographic databases as of the writing of this guide, the principles and methodologies detailed herein represent a robust and field-proven approach. By treating this compound as a case study, we will navigate the entire analytical workflow, from chemical synthesis to the intricate details of crystal packing analysis. This document is intended for researchers, scientists, and drug development professionals, offering both a practical protocol and an in-depth explanation of the causality behind each experimental step.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.[4][5]

Proposed Synthesis of this compound

A plausible synthetic route to this compound begins with the commercially available 2,4-Dichloro-1-naphthol. The conversion of the hydroxyl group to an amine can be achieved through various methods. A direct amination or a multi-step process involving conversion to a better leaving group followed by nucleophilic substitution with an ammonia equivalent would be a standard approach.

Illustrative Synthetic Protocol:

-

Activation of Hydroxyl Group (Hypothetical): The naphthol is reacted with trifluoromethanesulfonyl anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine to form the corresponding triflate ester. This converts the hydroxyl into an excellent leaving group.

-

Amination: The triflate intermediate is then subjected to a nucleophilic aromatic substitution reaction with a source of ammonia, such as a solution of ammonia in a suitable solvent or using a protected amine followed by deprotection. Alternatively, palladium-catalyzed Buchwald-Hartwig amination could be employed.

-

Purification: The crude product is purified using column chromatography on silica gel to yield pure this compound.

Crystallization: The Art and Science of Ordered Solids

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in the process.[4][5] The goal is to grow a well-ordered crystal, typically 30-300 microns in size, free from defects.[8] For a small organic molecule like this compound, several classical methods can be employed.[4]

Experimental Protocol: Crystallization Screening

-

Solubility Screening: Begin by testing the solubility of the purified compound in a range of common solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone, toluene) to identify a solvent in which the compound is sparingly soluble.[5]

-

Method 1: Slow Evaporation

-

Dissolve the compound in a suitable solvent (one in which it is moderately soluble) to near saturation.

-

Transfer the solution to a small, clean vial.

-

Cover the vial with a cap or parafilm with a few needle-sized holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand for several days to weeks.[5]

-

-

Method 2: Vapor Diffusion

-

This technique is highly effective and requires minimal sample.[9]

-

Prepare a concentrated solution of the compound in a "good" solvent (in which it is highly soluble).

-

Place a small drop of this solution on a siliconized glass slide or in a small inner vial.

-

Place the slide or inner vial inside a larger, sealed container (e.g., a beaker sealed with parafilm) that contains a larger volume of a "poor" solvent (an "antisolvent" in which the compound is insoluble, but which is miscible with the "good" solvent).[9]

-

Over time, the vapor of the poor solvent will diffuse into the drop of the compound's solution, gradually reducing its solubility and inducing crystallization.[9]

-

-

Method 3: Antisolvent Crystallization

-

Dissolve the compound in a minimum amount of a "good" solvent.

-

Slowly add a "poor" solvent (the antisolvent) dropwise until the solution becomes slightly turbid.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, which should induce crystal growth.[9]

-

| Crystallization Technique | Principle | Typical Solvents | Advantages |

| Slow Evaporation | Solubility decreases as solvent volume is slowly reduced. | Volatile solvents like Dichloromethane, Acetone.[5] | Simple setup. |

| Vapor Diffusion | Gradual decrease in solubility by diffusion of an antisolvent vapor. | Binary system: e.g., Chloroform (good solvent) in a chamber with Hexane (antisolvent).[9] | Excellent for small quantities; good control over growth rate.[9] |

| Antisolvent Addition | Supersaturation is induced by mixing with a solvent of lower solubility.[9] | Binary system: e.g., compound in Tetrahydrofuran, with slow addition of water. | Rapid screening of conditions. |

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive, non-destructive technique for determining the three-dimensional atomic structure of a crystalline material.[8][10]

The SCXRD Workflow

The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[8][11]

Caption: The workflow of single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Processing

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.[8]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in better data quality.[12] X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[10] As the crystal is rotated, a series of diffraction images are collected by a detector.[8][12]

-

Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots and to apply corrections for experimental factors (e.g., Lorentz and polarization effects). This process yields a file containing the Miller indices (h,k,l) and the intensity for each reflection.

Structure Solution and Refinement

This is the computational part of the analysis, where the diffraction data is translated into a 3D atomic model.[11][13]

-

Structure Solution (Solving the Phase Problem): The intensities of the diffracted beams are proportional to the square of the structure factor amplitudes. However, the phase information is lost during the experiment.[11] For small molecules, "direct methods" are typically used to computationally derive initial phase estimates.[11] These methods use statistical relationships between the intensities to determine the phases.

-

Structure Refinement: An initial model of the molecule is built based on the solved phases. This model is then refined using a least-squares method, which iteratively adjusts the atomic positions and thermal displacement parameters to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[12] The quality of the final model is assessed by the R-factor, with lower values indicating a better fit.

Part 3: Hypothetical Crystal Structure of this compound

This section presents the anticipated results from a successful SCXRD analysis, based on known chemical principles and data from analogous structures.

Crystallographic Data Summary

The following table summarizes plausible crystallographic data for this compound.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₁₀H₇Cl₂N | Defines the atomic composition of the asymmetric unit. |

| Formula Weight | 212.08 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | A common space group for organic molecules, indicating a centrosymmetric packing arrangement. |

| a, b, c (Å) | a ≈ 8.5, b ≈ 7.0, c ≈ 15.0 | Dimensions of the unit cell. |

| α, γ (°) | 90 | Unit cell angles. |

| β (°) | ≈ 105 | The non-90° angle in the monoclinic system. |

| Volume (ų) | ≈ 850 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| T (K) | 100(2) | Temperature of data collection.[12] |

| Radiation (Å) | Mo Kα (λ = 0.71073) | X-ray source used for the experiment.[10] |

| Final R indices | R₁ ≈ 0.04, wR₂ ≈ 0.10 | Indicators of the quality of the final refined structure. |

Molecular Geometry

The analysis would provide precise bond lengths and angles. The naphthalene core is expected to be largely planar. The C-Cl bond lengths would be typical for chlorinated aromatic systems (approx. 1.74 Å). The C-N bond length would reflect the partial double bond character due to the amine group's conjugation with the aromatic system. Steric hindrance between the peri-positioned amine group (at C1) and the hydrogen at C8 is a common feature in 1-substituted naphthalenes and would likely cause some minor distortions from ideal planarity.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing, or how molecules arrange themselves in the solid state, is dictated by a network of non-covalent interactions.

Caption: Key intermolecular interactions expected in the crystal.

-

Hydrogen Bonding: The amine group (-NH₂) is a classic hydrogen bond donor. It is highly probable that it would form N-H···Cl hydrogen bonds with the chlorine atoms of neighboring molecules.[14] This is a common motif in the crystal structures of chlorinated aromatic amines.

-

Halogen Bonding: Halogen atoms can act as electrophilic species via a region of positive electrostatic potential known as a "σ-hole".[15][16] This allows them to form attractive interactions with nucleophiles. In this structure, we would anticipate C-Cl···Cl halogen bonds. These interactions are highly directional and play a significant role in crystal engineering.[15][17] The geometry of these contacts (e.g., Type I vs. Type II) would be a key point of analysis.[15] Given the presence of other potential acceptor sites, C-Cl···N or C-Cl···π interactions could also be present.

-

π-π Stacking: The planar naphthalene rings are likely to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Part 4: Significance in Drug Discovery and Materials Science

Understanding the crystal structure of this compound provides critical insights with practical applications.

-

Drug Development:

-

Structure-Activity Relationship (SAR): The precise geometry of the molecule can be used in computational docking studies to understand and predict its binding to a biological target.[3][18] The positions of the chlorine atoms and the amine group are critical for defining the pharmacophore.

-

Polymorphism: Different crystal packing arrangements (polymorphs) can have different physical properties, such as solubility and stability, which are critical for drug formulation and bioavailability.[1] A thorough crystallographic study is the first step in identifying and characterizing potential polymorphs.

-

Lead Optimization: The halogen bonds observed in the crystal structure can inform the design of more potent analogues by mimicking these interactions in a protein's binding pocket.[18]

-

-

Materials Science:

Conclusion

This guide has outlined the comprehensive, multi-step process of determining and analyzing the crystal structure of this compound. From the foundational steps of synthesis and crystallization to the sophisticated techniques of X-ray data collection and computational refinement, each stage provides indispensable information. The hypothetical analysis reveals a molecule whose solid-state structure is likely governed by a rich interplay of hydrogen bonds, halogen bonds, and π-stacking interactions. This detailed structural knowledge is not merely an academic exercise; it is a vital prerequisite for the rational design of new pharmaceuticals and advanced materials.

References

-

SPT Labtech. Chemical crystallization. [Link]

-

Warren, J. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Zhang, Y., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]

-

StudySmarter. Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

-

Shimizu, K., & da Silva, J. F. (2018). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. Molecules. [Link]

-

Nanoscience Analytical. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

EPFL. Crystallization of small molecules. [Link]

-

Giacovazzo, C., et al. (2013). Solution and Refinement of Crystal Structures. Fundamentals of Crystallography. [Link]

-

ResearchGate. The crystal structures of (a) 1,3-dichlorobenzene (13dClB) and (b)... [Link]

-

Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. [Link]

-

University of York. Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Mali, K. S., & De Feyter, S. (2020). Halogen Bonding in Two‐Dimensional Crystal Engineering. Angewandte Chemie International Edition. [Link]

-

Lecomte, C. Structure solution and refinement: introductory strategies. [Link]

-

Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Semantic Scholar. [Link]

-

Cavallo, G., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

-

Bruker. Single Crystal X-ray Diffractometers. [Link]

-

Thomas, T., et al. (2020). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules. [Link]

-

ResearchGate. (2016). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures... [Link]

-

National Center for Biotechnology Information. 1,2-Dichlorobenzene. PubChem Compound Summary for CID 7239. [Link]

-

Encyclopedia of Toxicology (Third Edition). (2014). Aromatic Amino and Nitro–Amino Compounds and Their Halogenated Derivatives. [Link]

-

BYJU'S. Para dichlorobenzene. [Link]

-

ResearchGate. (2019). Halogenation-A Versatile Tool For Drug Synthesis... [Link]

-

Wikipedia. Dichlorobenzene. [Link]

-

Loyola eCommons. (2018). Crystal Structure of (2-{[(8-aminonaphthalen-1-yl)imino]methyl}-4,6-di-tert-butylphenolato-κ3N,N′,O)bromidonickel(II). [Link]

-

Amerigo Scientific. 2,4-Dichloro-1-naphthol (95%). [Link]

-

Organic Syntheses. 2-Naphthol, 1-amino-, hydrochloride. [Link]

-

Loyola University Chicago. (2018). Crystal Structure of (2-{[(8-aminonaphthalen-1-yl)imino]methyl}-4,6-di-tert-butylphenolato-κ3N,N′,O)bromidonickel(II). [Link]

-

National Center for Biotechnology Information. (2018). Crystal structure of (2-{[(8-aminonaphthalen-1-yl)imino]methyl}-4,6-di-tert-butylphenolato-κ3 N,N′,O)bromidonickel(II). PubMed Central. [Link]

-

Organic Syntheses. 1,4-aminonaphthol hydrochloride. [Link]

-

National Center for Biotechnology Information. 2,4-Dichloro-1-naphthol. PubChem Compound Summary for CID 16313. [Link]

-

ResearchGate. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. [Link]

-

Materials Project. mp-752616: Mn3F8 (Monoclinic, Cc, 9). [Link]

-

ResearchGate. (2017). Crystal structure of tetraethylammonium fac-tricarbonyl(hexafluoroacetylacetonato-κ2O,O′)-(nitrato-κO)rhenium(I), C16H21O8N2F6Re. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sptlabtech.com [sptlabtech.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloro-1-naphthol (95%) - Amerigo Scientific [amerigoscientific.com]

- 7. 2,4-Dichloro-1-naphthol | C10H6Cl2O | CID 16313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

- 13. academic.oup.com [academic.oup.com]

- 14. Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Halogen bonds in crystal engineering: like hydrogen bonds yet different. | Semantic Scholar [semanticscholar.org]

- 18. namiki-s.co.jp [namiki-s.co.jp]

- 19. pubs.acs.org [pubs.acs.org]

A Comprehensive Theoretical Investigation of 2,4-Dichloronaphthalen-1-amine: A DFT-Based Technical Guide

Abstract: This technical guide provides a comprehensive theoretical framework for the quantum chemical investigation of 2,4-Dichloronaphthalen-1-amine using Density Functional Theory (DFT). In the absence of extensive experimental data, computational methods serve as a powerful predictive tool for elucidating the structural, spectroscopic, electronic, and nonlinear optical properties of novel chemical entities. This document outlines a robust, self-validating computational protocol, from geometry optimization to advanced charge and interaction analysis. We will explore the causal relationships behind methodological choices, offering field-proven insights for researchers in chemistry and drug development. The guide synthesizes expected outcomes based on established principles and studies of analogous halogenated aromatic systems, providing a predictive snapshot of the molecule's behavior and potential applications.

Introduction: The Case for a Theoretical Approach

This compound is a substituted polycyclic aromatic hydrocarbon. Its structure, featuring an electron-donating amine group and electron-withdrawing chlorine atoms on a naphthalene scaffold, suggests a molecule with potentially interesting electronic and photophysical properties. Such compounds are often valuable intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1] A thorough understanding of its molecular properties is essential for harnessing its potential.

Density Functional Theory (DFT) has emerged as a highly effective tool for modeling molecular systems, providing remarkable accuracy at a manageable computational cost.[2] It allows us to build a detailed, bottom-up understanding of a molecule's characteristics, including its three-dimensional structure, vibrational modes corresponding to FT-IR and Raman spectra, electronic orbital behavior, and reactivity patterns. This guide details a complete theoretical workflow to fully characterize this compound, providing a foundational dataset to guide and accelerate experimental research.

Part 1: The Computational Protocol: A Validated Workflow

The integrity of any theoretical study rests upon a sound and well-justified methodology. The following protocol is designed to ensure accuracy and reproducibility, establishing a self-validating system where each step confirms the stability and reasonableness of the preceding one.

Ground State Geometry Optimization

The foundational step is to determine the most stable three-dimensional conformation of the molecule at its electronic ground state.

-

Methodology: Density Functional Theory (DFT) calculations are performed using a program package like Gaussian or ORCA.[3][4]

-

Functional Selection: The B3LYP hybrid functional is chosen. This functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long track record of providing an excellent balance between accuracy and computational efficiency for a wide range of organic and halogenated molecules.[3][5]

-

Basis Set Selection: The 6-311++G(d,p) basis set is employed. This choice is deliberate:

-

6-311G: A triple-zeta valence basis set that provides a flexible description of the valence electrons involved in bonding.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are critical for accurately modeling systems with lone pairs (on nitrogen and chlorine) and delocalized π-electrons, allowing the orbitals to expand into space.[6]

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to deform anisotropically, which is essential for accurately describing the geometry and bonding in a substituted aromatic system.[3]

-

-

Verification Protocol: An essential quality control step is to perform a vibrational frequency calculation on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum on the potential energy surface.[3]

The logical flow for initiating the theoretical investigation is outlined below.

Caption: Workflow for obtaining a validated ground state geometry.

Vibrational and Spectroscopic Analysis

The frequency calculation not only validates the geometry but also provides a theoretical vibrational spectrum.

-

Methodology: The harmonic vibrational frequencies are obtained from the validated DFT calculation. These frequencies correspond to the fundamental modes of vibration (stretches, bends, torsions).

-

Spectral Correlation: Theoretical frequencies are systematically higher than experimental ones due to the harmonic approximation. Therefore, they are scaled by a factor (typically ~0.961 for B3LYP/6-311++G(d,p)) to facilitate a direct comparison with experimental FT-IR and FT-Raman data.[7]

-

Assignment Validation: A Potential Energy Distribution (PED) analysis is performed using software like VEDA.[8] This step is crucial for authoritatively assigning the character of each vibrational mode, quantifying the contribution of different internal coordinates (e.g., C-Cl stretch, N-H bend) to each calculated frequency.

Electronic and Reactivity Analysis

The electronic character of the molecule is explored through its frontier molecular orbitals (FMOs).

-

FMO Analysis: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity.[9][10]

-

Global Reactivity Descriptors: From the FMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[11][12] These descriptors provide a quantitative basis for understanding the molecule's stability and reactivity profile.

-

Simulated UV-Vis Spectrum: To predict the electronic transitions, a Time-Dependent DFT (TD-DFT) calculation is performed on the optimized geometry.[13] This simulates the UV-Vis absorption spectrum, providing the maximum absorption wavelengths (λmax) and oscillator strengths, which can be directly compared to experimental spectra.

Sources

- 1. 1,4-Dichloronaphthalene (PCN-5) [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy | MAS Journal of Applied Sciences [masjaps.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Introduction: Contextualizing 2,4-Dichloronaphthalen-1-amine in Developmental Research

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dichloronaphthalen-1-amine

This compound is a halogenated aromatic amine built upon a naphthalene scaffold. Its structure—a rigid polycyclic aromatic system combined with electron-withdrawing chlorine atoms and a basic amino group—presents a unique and challenging physicochemical profile. For researchers in the pharmaceutical and chemical industries, a comprehensive understanding of this molecule's solubility and stability is not merely an academic exercise; it is a critical prerequisite for any successful application, be it in drug development, materials science, or as a synthetic intermediate.

Poor aqueous solubility can severely limit the bioavailability of a potential drug candidate, rendering an otherwise potent molecule ineffective.[1][2] Similarly, chemical instability can compromise a product's shelf-life, efficacy, and safety by leading to the formation of unknown and potentially toxic degradation products.[3][4]

This guide provides a robust methodological framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices. By grounding our approach in the principles of regulatory guidelines, such as those from the International Council for Harmonisation (ICH), we ensure that the data generated is reliable, reproducible, and relevant for decision-making.

Part 1: Foundational Physicochemical Characterization

Before assessing solubility and stability, a foundational understanding of the molecule's intrinsic properties is essential. These parameters govern its behavior in various environments and inform the design of subsequent, more complex studies.

1.1. Key Parameters: pKa and LogP

-

pKa (Ionization Constant): The primary amine group (-NH₂) on the naphthalene ring is basic and will be protonated at low pH. Determining its pKa is crucial for predicting how solubility will change across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[5] A pKa determination via potentiometric titration or UV-spectrophotometry is a mandatory first step.

-

LogP (Octanol-Water Partition Coefficient): The dichloronaphthalene core is highly lipophilic. LogP is a measure of this lipophilicity and is a key indicator of a compound's potential for membrane permeability and aqueous insolubility. A high LogP value, which is expected for this molecule, often correlates with solubility challenges.

1.2. Solid-State Properties

The solid form of the active substance can significantly impact its dissolution rate and stability.

-

Microscopy: Initial visual examination can reveal particle size and morphology.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to screen for potential polymorphs—different crystalline forms of the same molecule that can have different solubilities and stabilities.

-

X-Ray Powder Diffraction (XRPD): XRPD provides a definitive fingerprint of the crystalline structure and is the gold standard for identifying and distinguishing between polymorphs.

Part 2: A Methodical Approach to Solubility Profiling